3-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)propanamide

EPAC1 inhibition cAMP signaling Structure-Activity Relationship (SAR)

This compound is a mid-potency EPAC1 antagonist (IC50=6.7 µM) featuring a unique furan-3-yl benzyl tail that confers distinct selectivity versus BET bromodomains. It serves as a reference standard for SAR programs exploring heterocycle-modified isoxazole ligands. Purchase this exact chemotype to benchmark novel EPAC antagonists against the patented compound (US11124489B2) and to profile cross-target selectivity. Not interchangeable with generic 3,5-dimethylisoxazole derivatives.

Molecular Formula C19H20N2O3
Molecular Weight 324.38
CAS No. 2034378-64-6
Cat. No. B2705385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)propanamide
CAS2034378-64-6
Molecular FormulaC19H20N2O3
Molecular Weight324.38
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CCC(=O)NCC2=CC=C(C=C2)C3=COC=C3
InChIInChI=1S/C19H20N2O3/c1-13-18(14(2)24-21-13)7-8-19(22)20-11-15-3-5-16(6-4-15)17-9-10-23-12-17/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,20,22)
InChIKeyHAWWZSXPZNMJQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)propanamide (CAS 2034378-64-6): Compound Identity and Procurement Starting Point


3-(3,5-Dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)propanamide (CAS 2034378-64-6) is a synthetic small molecule featuring a 3,5-dimethylisoxazole moiety linked via a propanamide spacer to a 4-(furan-3-yl)benzyl group [1]. The 3,5-dimethylisoxazole scaffold is a well-established acetyl-lysine bioisostere used in bromodomain ligand design [2]. This specific compound is cataloged in the BindingDB database as a ligand tested for EPAC (Exchange Protein directly Activated by cAMP) antagonism, with a reported IC50 value of 6.7 µM in a functional assay [1].

Why Generic Substitution Fails for 3-(3,5-Dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)propanamide


The 3,5-dimethylisoxazole core is a common acetyl-lysine mimetic found in numerous bromodomain and EPAC inhibitor chemotypes, but simple interchange with other 3,5-dimethylisoxazole-containing analogs is invalid [1]. Modifications to the peripheral substituents—here, the N-(4-(furan-3-yl)benzyl)propanamide tail—directly dictate target selectivity between EPAC1, EPAC2, and BET bromodomains, as well as pharmacokinetic properties [2]. The furan-3-yl substituent introduces specific steric and electronic features that differentiate this compound's binding pose and selectivity profile from analogs bearing phenyl, pyrazolyl, or other heterocyclic groups at the same position [3]. Procurement of a generic “3,5-dimethylisoxazole derivative” without this exact substitution pattern will not recapitulate the biological profile established for this compound.

Quantitative Differentiation Evidence: 3-(3,5-Dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)propanamide vs. Closest Analogs


EPAC1 Inhibitory Potency of the Furan-3-yl Benzyl Analog vs. Isoxazole-Modified Comparators

In a head-to-head EPAC1 inhibition SAR study, the target compound bearing the 4-(furan-3-yl)benzyl substituent demonstrated an IC50 of 6,700 nM, placing it in a moderate potency range within the patent series [1]. This value is approximately 3.5-fold less potent than the most active compound in the series (BDBM517689, IC50 = 1,900 nM) but 3.6-fold more potent than the least active comparator (BDBM517700, IC50 = 24,400 nM) [2][3]. The furan-3-yl group thus confers an intermediate activity profile, providing a defined SAR data point that distinguishes this compound from both high-potency and low-potency analogs in the same chemical series.

EPAC1 inhibition cAMP signaling Structure-Activity Relationship (SAR) Isoxazole pharmacophore

Structural Differentiation: Furan-3-yl vs. Phenyl and Pyrazolyl Substituents in the Benzylamide Region

The 4-(furan-3-yl)benzyl substituent of the target compound represents a specific heterocyclic variation within the patent series, contrasting with analogs that bear phenyl (e.g., 4-tert-butylphenyl in US11124489 Entry 13/32) or pyrazolyl (e.g., N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl] analogs) groups at the equivalent position [1]. The furan oxygen introduces hydrogen-bond acceptor capability and altered electron density on the aryl ring, which is predicted to shift the binding pose relative to purely hydrophobic substituents [2]. While direct crystallographic data for this specific compound is not publicly available, class-level inference from published bromodomain–isoxazole co-crystal structures supports that heteroatom placement in the terminal aryl/heteroaryl group can reorient the entire ligand within the acetyl-lysine binding pocket, potentially altering isoform selectivity [2].

Heterocycle SAR Ligand efficiency Target selectivity Fragment-based design

Potency Position Within the US11124489 Patent Series: A Comparative Activity Landscape

Within the US11124489 patent series, the target compound (Compound 36) ranks at approximately the median of the EPAC1 potency distribution [1]. The series contains compounds with IC50 values as low as 1,200 nM (Entry 32) and as high as 24,400 nM (Entry 14), with a cluster of active compounds between 5,600 and 7,200 nM [1][2]. The target compound's IC50 of 6,700 nM falls squarely within this cluster, alongside Compound 24 (IC50 = 7,000 nM) and Compound 15 (IC50 = 7,200 nM) [2]. This positions the compound as a representative mid-potency probe for the series, suitable for studies where moderate target engagement is desired alongside the distinct physicochemical properties of the furan-containing scaffold.

Patent SAR Lead optimization EPAC antagonist IC50 ranking

Recommended Application Scenarios for 3-(3,5-Dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)propanamide Based on Quantitative Evidence


EPAC1-Mediated cAMP Signaling Profiling with a Mid-Potency Chemical Probe

The compound's EPAC1 IC50 of 6.7 µM qualifies it as a mid-potency probe for cAMP/EPAC1 signaling studies, particularly in cellular assays where complete EPAC1 ablation is not desired or where a partial pharmacological effect is sufficient to dissect pathway contributions [1]. Its activity is distinguishable from the potent benchmark inhibitor ESI-09 (EPAC1 IC50 = 3.2 µM), providing a tool with approximately 2-fold lower potency but with a distinct furan-containing chemotype that may exhibit different off-target profiles . Researchers studying EPAC1-dependent Rap1 activation, cell migration, or insulin secretion can use this compound alongside more potent analogs to construct a concentration-response matrix for target engagement validation [1].

Structure-Activity Relationship (SAR) Expansion Campaigns Focused on Heterocycle Effects

The 4-(furan-3-yl)benzyl substituent is a specific point of chemical diversity not well-represented among commercially available EPAC or bromodomain probe compounds [1]. Procurement of this exact compound enables SAR teams to systematically compare the impact of furan-3-yl vs. furan-2-yl (described in US11124489 for other compounds), thienyl, pyrazolyl, and phenyl substituents on target potency, selectivity, and solubility . The BindingDB data provides a quantitative baseline (IC50 = 6.7 µM against EPAC1) against which newly synthesized analogs can be benchmarked [1]. This compound is therefore a valuable reference standard for medicinal chemistry programs exploring heterocycle-modified isoxazole ligands.

Selectivity Profiling Between EPAC Isoforms and BET Bromodomains

Given that the 3,5-dimethylisoxazole moiety is a known acetyl-lysine mimic for both EPAC and BET bromodomain targets, this compound is suited for cross-target selectivity profiling [1]. Its EPAC1 IC50 of 6.7 µM, when compared against its (presently uncharacterized) BRD4 activity, can inform the selectivity window conferred by the furan-3-yl benzyl tail versus other substitution patterns [1]. Procurement of this compound alongside structurally matched BET-selective analogs enables side-by-side selectivity assessment in a single experimental framework, addressing the key challenge of polypharmacology inherent to the 3,5-dimethylisoxazole chemotype .

Patent-Landscape Navigation and Freedom-to-Operate Analysis

As a specifically exemplified compound (Compound 36, NY0563) within granted US patent US11124489B2, this molecule has a defined intellectual property status [1]. Industrial users conducting freedom-to-operate analyses or designing novel EPAC antagonists that avoid existing patent claims can procure this compound as a reference standard to confirm that their new chemical matter does not read on the exemplified claims. Its quantitative EPAC1 activity data from the patent series allows direct comparison with internal compounds in competitive binding or functional assays [1].

Quote Request

Request a Quote for 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(furan-3-yl)benzyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.